Cas no 1344973-33-6 ((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

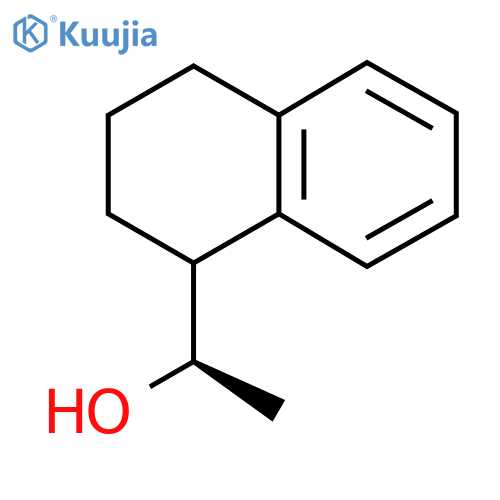

1344973-33-6 structure

商品名:(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

- 1344973-33-6

- EN300-1867741

- AKOS017508511

-

- インチ: 1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3/t9-,11?/m1/s1

- InChIKey: RJBQWCZPSDVJOX-BFHBGLAWSA-N

- ほほえんだ: O[C@H](C)C1C2C=CC=CC=2CCC1

計算された属性

- せいみつぶんしりょう: 176.120115130g/mol

- どういたいしつりょう: 176.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2Ų

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867741-2.5g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-5g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-10g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-0.05g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-0.5g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-1g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-0.1g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-5.0g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 5g |

$3273.0 | 2023-06-04 | ||

| Enamine | EN300-1867741-0.25g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1867741-1.0g |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

1344973-33-6 | 1g |

$1129.0 | 2023-06-04 |

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1344973-33-6 ((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量